3,5-Dimethyl-2-methoxyphenylboronic acid
Overview
Description
3,5-Dimethyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two methyl groups at positions 3 and 5, and a methoxy group at position 2. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability for use in chemical reactions.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reagent.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the conditions of the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond .
In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit the activity of kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . By inhibiting these enzymes, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can bind to nucleophilic sites on biomolecules, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as cellular toxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of organic molecules . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in cellular processes . The localization of this compound can affect its efficacy and specificity in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically takes place under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Including hydrogen peroxide and sodium perborate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatics: From nucleophilic aromatic substitution.
Scientific Research Applications
3,5-Dimethyl-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylboronic acid: Lacks the methoxy group, which can affect its reactivity and solubility.
4-Methoxyphenylboronic acid: Has a methoxy group at a different position, leading to different electronic and steric effects.
3,5-Dimethoxyphenylboronic acid: Contains two methoxy groups, which can significantly alter its chemical properties and applications.
Uniqueness
3,5-Dimethyl-2-methoxyphenylboronic acid is unique due to the specific positioning of its substituents, which can enhance its reactivity in certain chemical reactions and make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-methoxy-3,5-dimethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQRLCDAMYQFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245160 | |
Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-98-2 | |
Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxy-3,5-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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